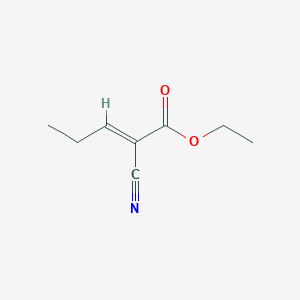

ethyl (E)-2-cyanopent-2-enoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl (E)-2-cyanopent-2-enoate is an organic compound characterized by the presence of an ethyl ester group, a cyano group, and a conjugated double bond

准备方法

Synthetic Routes and Reaction Conditions

Ethyl (E)-2-cyanopent-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and an appropriate aldehyde under basic conditions. The reaction typically employs a base such as piperidine or pyridine and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

化学反应分析

Asymmetric Bioreduction via Ene-Reductases

Ethyl (E)-2-cyanopent-2-enoate undergoes stereoselective bioreduction using ene-reductases (ERs) to yield chiral β-cyano esters. Key findings include:

-

Stereochemical Control : The (E)-configuration directs the formation of (S)-enantiomers with >99% enantiomeric excess (ee) when using enzymes like OYE1–3 or EBP1 .

-

Substrate Engineering : Varying the ester group (e.g., methyl vs. ethyl) alters reaction rates. For example, methyl esters show improved conversions (64% vs. 5% for ethyl analogs) due to steric effects .

-

Mechanistic Insight : The reaction proceeds via a polar mechanism with electron density transfer (GEDT = 0.20–0.48e) at transition states, confirmed by quantum chemical calculations .

Table 1 : Bioreduction Outcomes for this compound Analogs

| Substrate | Enzyme | Conversion (%) | ee (%) | Product Configuration |

|---|---|---|---|---|

| (E)-β-cyanoacrylate | OYE2 | >99 | >99 | (S) |

| (Z)-β-cyanoacrylate | NCR | 94 | >99 | (R) |

Cycloaddition Reactions

The compound participates in nitro-Diels–Alder reactions, forming six-membered nitronates. Computational studies reveal:

-

Reaction Pathway : Proceeds through zwitterionic intermediates (e.g., I-endo3 , I-exo3 ) with activation energies of 4.7–27.5 kcal/mol .

-

Stereoselectivity : Endo transition states (TSA–TSC ) are favored over exo (TSD–TSF ), with GEDT values indicating polar character (0.20–0.48e) .

-

Regiochemical Outcome : Exclusive formation of 1,4-adducts due to electron-withdrawing cyano and ester groups activating the α,β-unsaturated system .

Equation :

(E)-2-cyanopent-2-enoate+DienophileΔNitronate Cycloadduct

Hydrolysis and Ester Reactivity

The ester moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields 2-cyanopent-2-enoic acid, a precursor for herbicidal agents.

-

Alkaline Conditions : Forms carboxylate salts, which can be alkylated or used in condensations .

Kinetic Data :

Conjugate Addition Reactions

The α,β-unsaturated system facilitates nucleophilic additions:

-

Thiols/Amino Acids : Form 1,4-adducts with anti-Markovnikov selectivity .

-

Organometallic Reagents : Grignard reagents add to the β-position, producing γ-cyano esters .

Mechanism :

Nu−+C=C→Enolate Intermediate→Protonation→Adduct

Enolate Formation and Alkylation

Deprotonation at the α-position generates enolates for C–C bond formation:

-

Base Sensitivity : LDA or Ph₃CLi in THF yields kinetic enolates .

-

Alkylation : Reacts with alkyl halides to form branched products (e.g., 3-benzyl derivatives).

Table 2 : Enolate Reactivity

| Base | Solvent | Enolate Type | Selectivity |

|---|---|---|---|

| LDA | THF, –78°C | Kinetic | Z-enolate |

| Ph₃CLi | DME | Thermodynamic | E-enolate |

科学研究应用

Ethyl (E)-2-cyanopent-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of ethyl (E)-2-cyanopent-2-enoate involves its interaction with various molecular targets and pathways. The cyano group and conjugated double bond play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations.

相似化合物的比较

Similar Compounds

Ethyl (E)-2-cyano-3-phenylacrylate: Similar structure with a phenyl group instead of an ethyl group.

Ethyl (E)-2-cyano-3-methylbut-2-enoate: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

Ethyl (E)-2-cyanopent-2-enoate is unique due to its specific combination of functional groups and the presence of a conjugated double bond. This unique structure imparts distinct reactivity and properties, making it valuable in various applications.

生物活性

Ethyl (E)-2-cyanopent-2-enoate is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its biological activity has been explored in various studies, revealing potential applications in pharmaceuticals, particularly as an intermediate in drug synthesis and as a precursor for biologically active molecules.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₈H₁₁NO₂

- Molecular Weight : 155.18 g/mol

- IUPAC Name : this compound

The compound features a conjugated double bond and a cyano group, which contribute to its reactivity and interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the Knoevenagel condensation reaction between ethyl cyanoacetate and an appropriate aldehyde under basic conditions. Common bases used include piperidine or pyridine, with reactions conducted at room temperature or slightly elevated temperatures to optimize yield and purity.

Antioxidant and Anticancer Properties

Recent studies have highlighted the antioxidant and anticancer properties of derivatives of this compound. For instance, the sodium salt of a related compound demonstrated significant anti-cancer effects against Ehrlich ascites carcinoma (EAC) cells in vivo. The treatment resulted in reduced EAC cell volume and count, indicating its potential as a chemotherapeutic agent . The mechanism involves apoptosis induction through the upregulation of caspase 3 expression and downregulation of osteopontin levels, suggesting a targeted approach to cancer therapy.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The cyano group can act as a nucleophile or electrophile, facilitating diverse chemical transformations that can lead to biologically active metabolites. This reactivity is crucial for its application in drug development, particularly in synthesizing compounds that can modulate biological pathways effectively.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl (E)-2-cyano-3-methylbut-2-enoate | Similar structure with methyl group | Potentially similar activity |

| Ethyl (E)-2-cyano-3-phenylacrylate | Contains phenyl group | Anticancer properties observed |

| Sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy... | Quinoline scaffold | Significant anticancer activity |

Case Studies

- Anticancer Activity : A study evaluated the sodium salt derivative's effects on EAC cells, showing promising results in reducing tumor growth and enhancing apoptosis markers .

- Synthesis of Drug Precursors : Research demonstrated that this compound could be used as a building block for synthesizing chiral β-cyano esters, which are precursors for GABA analogs like pregabalin. This highlights its utility in pharmaceutical applications .

属性

IUPAC Name |

ethyl (E)-2-cyanopent-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-5-7(6-9)8(10)11-4-2/h5H,3-4H2,1-2H3/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECULCWTVRHVGP-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C#N)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(\C#N)/C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。